
4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one
Overview
Description
“4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one” is a chemical compound with the CAS Number: 332150-27-3. It has a molecular weight of 259.3 g/mol . The compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO3/c1-9(17)4-6-12-10(2)16-14-7-5-11(19-3)8-13(14)15(12)18/h5,7-8H,4,6H2,1-3H3, (H,16,18) . This indicates the presence of a quinoline ring with hydroxy and methoxy substituents, attached to a butan-2-one group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Anti-inflammatory Potential
A class of compounds, including analogues related to 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one, has been studied for anti-inflammatory activity. Compounds with a small lipophilic group like methoxyl or methyl in combination with a butan-2-one side chain in the naphthalene ring showed significant anti-inflammatory effects. The structure-activity relationship revealed that a methyl group along the side chain decreases activity, while forming esters of a butan-2-ol side chain generally retains good activity (Goudie et al., 1978).
Antitubercular Properties
Research involving quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, which share a structural resemblance to 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one, demonstrated notable in vitro anti-bacterial and antimycobacterial activities. This indicates potential uses in treating tuberculosis and other bacterial infections (Thomas et al., 2011).
Anticancer Applications
Derivatives of 2-phenylquinolin-4-ones, structurally related to 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one, were synthesized and evaluated for cytotoxic activity against tumor cell lines. They showed significant inhibitory activity, with some compounds exhibiting potent and selective inhibition against specific cancer cell lines. These compounds could lead to new anticancer drug candidates (Chou et al., 2010).
Environmental Applications
4-Methylquinoline and its derivatives, like 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one, have been shown to undergo aerobic biodegradation by soil bacteria. This process is crucial for mitigating pollution related to hydrocarbons and treating contaminated groundwater. The degradation process results in the transformation of these compounds into less harmful substances (Sutton et al., 1996).
properties
IUPAC Name |
6-methoxy-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(17)4-6-12-10(2)16-14-7-5-11(19-3)8-13(14)15(12)18/h5,7-8H,4,6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUANESYLXLGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355053 | |
| Record name | 4-(4-HYDROXY-6-METHOXY-2-METHYLQUINOLIN-3-YL)BUTAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one | |
CAS RN |
332150-27-3 | |
| Record name | 4-(4-HYDROXY-6-METHOXY-2-METHYLQUINOLIN-3-YL)BUTAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B3060317.png)
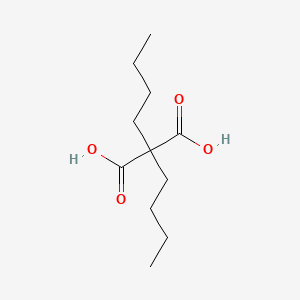
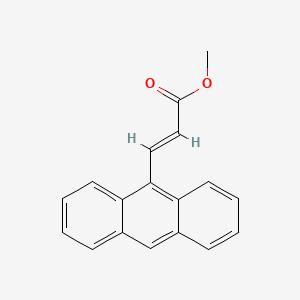
![(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-7-yl)boronic acid pinacol ester](/img/structure/B3060321.png)


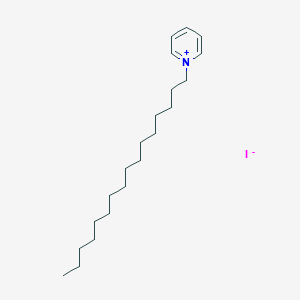
![11H-Indeno[1,2-b]quinoline](/img/structure/B3060331.png)
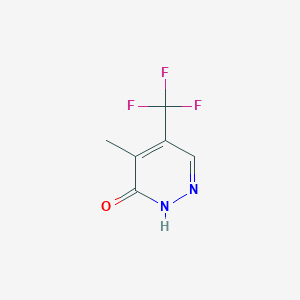

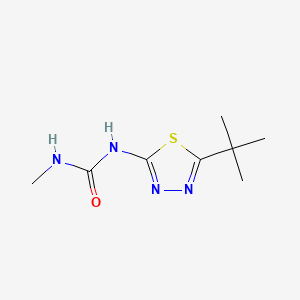

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3060337.png)